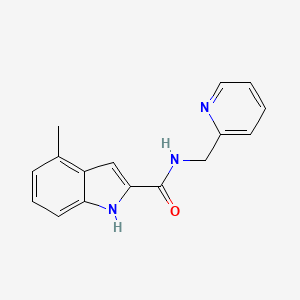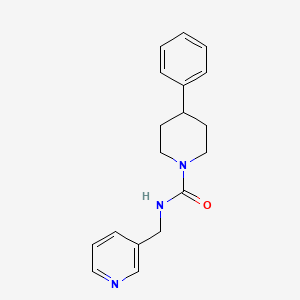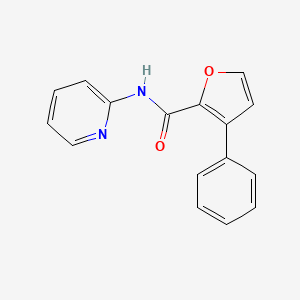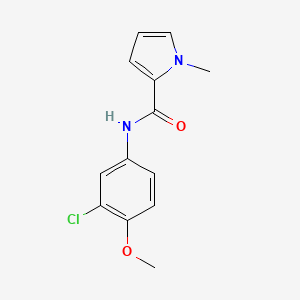![molecular formula C16H20N2O2 B7471093 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain that plays a role in anxiety, sleep, and seizure control. By inhibiting GABA transaminase, CPP-115 can increase the levels of GABA in the brain, leading to potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and other neurological conditions.
Mecanismo De Acción
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to potential therapeutic effects in the treatment of epilepsy, anxiety disorders, and other neurological conditions.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to potential therapeutic effects in the treatment of epilepsy, anxiety disorders, and other neurological conditions. In addition, this compound has been shown to modulate the reward pathway in the brain, making it a potential treatment for cocaine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone has several advantages for lab experiments, including its potency and selectivity as a GABA transaminase inhibitor. However, its complex synthesis process and limited availability may present challenges for researchers.
Direcciones Futuras
There are several potential future directions for research on 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone. One area of interest is its potential as a treatment for cocaine addiction, as it has been shown to modulate the reward pathway in the brain. Another area of interest is its potential for the treatment of anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in the treatment of neurological conditions.
Métodos De Síntesis
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone can be synthesized using a multistep process that involves the reaction of 4-(cyclopropanecarbonyl)piperazine with 4-bromobenzophenone, followed by reduction and subsequent acylation to yield the final product. The synthesis of this compound is a complex and challenging process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to have anxiolytic effects in animal models of anxiety disorders. In addition, this compound has been investigated as a potential treatment for cocaine addiction, as it can modulate the reward pathway in the brain.
Propiedades
IUPAC Name |
1-[4-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(19)13-4-6-15(7-5-13)17-8-10-18(11-9-17)16(20)14-2-3-14/h4-7,14H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGMTDSIRSNNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)


![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)



![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)